molecular formula C8H9NO B561771 Acetanilide-d6 CAS No. 141801-46-9

Acetanilide-d6

Cat. No. B561771
CAS RN: 141801-46-9
M. Wt: 141.203
InChI Key: FZERHIULMFGESH-TYSUPAQWSA-N
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Description

Acetanilide-d6 (also known as N-acetyl-d6-aniline) is an isotopically labeled compound with potential applications in a variety of scientific research areas. It is a derivative of the parent compound acetanilide, and is used to study the effects of isotope labeling on the properties of molecules. In addition, it has been used in a variety of experiments related to drug metabolism, protein-ligand binding, and metabolic pathways.

Scientific Research Applications

Synthesis of Acetanilide from Aniline

Acetanilide-d6 can be synthesized from aniline using a magnesium sulphate-glacial acetic acid system . This method is eco-friendly, inexpensive, and avoids the use of toxic acetic anhydride . It’s a simple and fast process that aligns with the principles of green chemistry .

Catalyst for Acetylation Reactions

The synthesis method mentioned above can be used for the acetylation of primary and secondary amines . Acetylation is a simple nucleophilic acyl substitution reaction, which is conventionally carried out in the presence of an acidic or basic catalyst . This reaction finds extensive use in chemistry labs at undergraduate, post-graduate, research, and industrial scale for protection of amino and hydroxy groups in a multistep synthesis of polyfunctional compounds .

Therapeutic Action

Acetanilide-d6, also known as Antifebrin, has been studied for its physiological and therapeutic action . It has been used in a number of fevers, in doses of from four to fifteen grains . It has been found to be more active if given but once or twice in twenty-four hours, as the system becomes accustomed to its presence if given more frequently .

Nerve Tonic and Sedative

Apart from its antithermic properties, Acetanilide-d6 also possesses valuable properties as a nerve tonic and sedative . It has been used in non-febrile diseases, especially in locomotor ataxia for the lightning pains .

Treatment of Facial Neuralgia

Acetanilide-d6 has been used successfully in the treatment of facial neuralgia . It has been reported to have antiseptic properties .

Herbicide Reactivity Study

Acetanilide-d6 has been used in studies to assess the reactivity of acetanilide herbicides . This helps in understanding whether these herbicides might disrupt cysteine reactivity .

Mechanism of Action

Target of Action

Acetanilide, the parent compound of Acetanilide-d6, is known to possess analgesic and antipyretic properties . It was introduced clinically as a fever-reducing drug and was found effective in relieving pain

Mode of Action

The mode of action of Acetanilide involves its biotransformation in the body. Both Acetanilide and its derivative, Acetanilide-d6, undergo oxidation in the para position of the benzene ring incorporated in their molecules . This oxidation is a key step in their metabolic process .

Biochemical Pathways

Acetanilide, its parent compound, is known to undergo oxidation, which is a crucial part of its metabolic process . The oxidation occurs in the para position of the benzene ring, a common feature with other drugs like diphenylhydantoin .

Pharmacokinetics

The pharmacokinetics of Acetanilide, the parent compound of Acetanilide-d6, has been studied. It was found that the plasma clearance values varied significantly among individuals . The drug is more active if given but once or twice in twenty-four hours, as the system becomes accustomed to its presence if given more frequently .

Result of Action

The therapeutic action of Acetanilide, the parent compound of Acetanilide-d6, has been studied extensively. It was found to be effective in reducing fever and relieving pain . It was also found to be more efficacious as an antithermic in typhoid and malarial fevers than in other acute diseases .

Action Environment

It is known that acetanilide, the parent compound, is slightly soluble in water and stable under most conditions . These properties could potentially influence the action, efficacy, and stability of Acetanilide-d6.

properties

IUPAC Name

N-deuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-TYSUPAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])C(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675500
Record name N-(~2~H_5_)Phenyl(N-~2~H)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetanilide-d6

CAS RN

141801-46-9
Record name N-(~2~H_5_)Phenyl(N-~2~H)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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